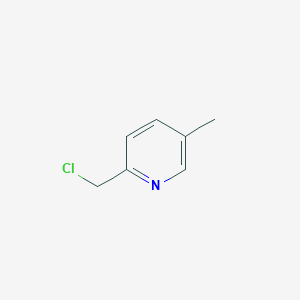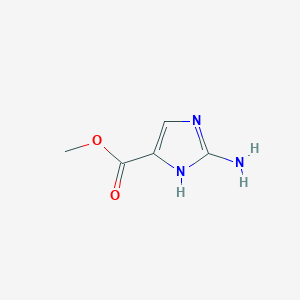![molecular formula C16H9FO2 B1297062 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- CAS No. 16210-64-3](/img/structure/B1297062.png)
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is a chemical compound with the molecular formula C16H9FO2. It belongs to the class of indandione derivatives and is also known as 4-Fluoro-3-(4-phenyl-1H-inden-2-ylidene)-2H-chromen-2-one. This compound contains a total of 30 bonds, including 21 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 2 ketones (aromatic) .
Molecular Structure Analysis
The 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- molecule consists of 9 Hydrogen atoms, 16 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom, making a total of 28 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element .Applications De Recherche Scientifique
Pharmaceutical Applications
2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione: and its derivatives are known to exhibit significant biological activities. They have been studied for their potential in treating various conditions such as inflammation, leishmaniasis, cancer, and Alzheimer’s disease . The compound’s ability to interact with biological systems makes it a candidate for drug development, particularly in the design of site-specific drug release systems that could target tumor tissue or thrombosis areas .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of indenodihydropyridine and indenopyridine compounds , suggesting potential interactions with biological targets involved in these pathways.
Biochemical Pathways
The compound may be involved in the synthesis of indenodihydropyridine and indenopyridine compounds .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDCJLDOHEKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327278 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
CAS RN |
16210-64-3 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does INB-F enhance the efficiency and operational stability of organic solar cells?
A1: INB-F acts as a solid, volatile additive during the fabrication of organic solar cells. [] Molecular dynamics simulations demonstrate that INB-F's presence during solution casting influences the organization of non-fullerene acceptor (NFA) molecules. [] Specifically, INB-F reduces the adsorption energy, leading to improved π-π stacking among NFA molecules. [] This enhanced stacking fosters better light absorption and electron mobility within the active layer of the solar cell. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
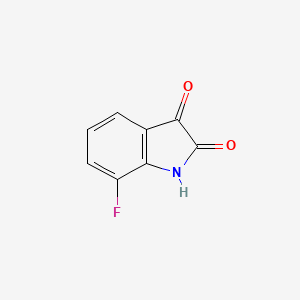
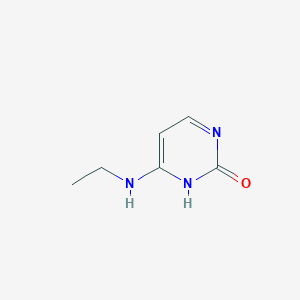
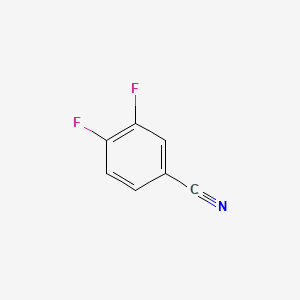
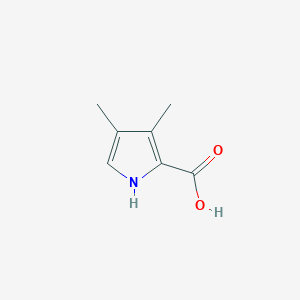
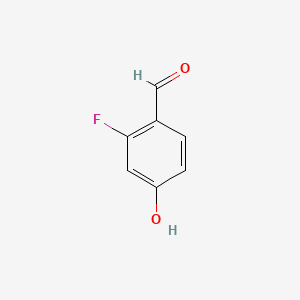
![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)


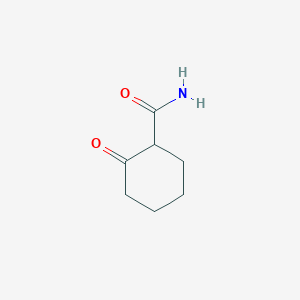
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
